Cas no 175592-59-3 (2-Formylthiophene-4-boronic acid)
2-Formylthiophene-4-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Formylthiophene-4-boronic acid
- RARECHEM AH PB 0175
- AKOS BRN-0508
- 5-FORMYLTHIOPHENE-3-BORONIC ACID
- 5-FORMYLTHIOPHEN-3-BORONIC ACID
- 2-FORMYL-THIENYL-4-BORONIC ACID
- 2-FORMYL-4-THIOPHENEBORONIC ACID
- Boronic acid, (5-formyl-3-thienyl)- (9CI)
- (5-formylthiophen-3-yl)boronic acid
- (2-Formylthien-4-yl)boronic acid
- 5-Formyl-3-thienylboronic acid
- 5-Formyl-3-thiopheneboronic acid
- Boronic acid, B-(5-formyl-3-thienyl)-
- Boronicacid, (5-formyl-3-thienyl)- (9CI)
- 5-Formylthiophen-3-ylboronic acid
- (5-formyl-3-thienyl)boronic acid
- 2-Formylthiophene-4-boronicacid
- 4-Boronothiophene-2-carboxaldehyde
- PubChem10549
- 4-Borono-2-formylthiophene
- AMTB948
- 2-formyl-4-thiopheneboronicacid
- ZCUFJAORCNFWOF
- A812098
- CS-W016246
- 175592-59-3
- BB 0260650
- 5-Formylthiophen-3-ylboronicacid
- (5-formyl-3-thiophenyl)boronic acid
- 5-formylthiophene-3-boronic acid, AldrichCPR
- AMY22055
- AKOS004119285
- MFCD03002365
- 5-Formyl-thiophene-3-boronic acid
- J-509541
- FT-0643702
- (5-formylthiophen-3-yl)boronic Acid pound>>5-Formylthiophene-3-boronic acid
- SY007963
- DTXSID70454556
- AS-3011
- ZCUFJAORCNFWOF-UHFFFAOYSA-N
- EN300-247263
- AB12891
- SCHEMBL8831
- 2-formyl thiophene-4-boronic acid
- BCP31082
- (5-methanoylthiophen-3-yl)boronic acid
- F1065
- DB-010447
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- MDL: MFCD03002365
- Inchi: 1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
- InChI Key: ZCUFJAORCNFWOF-UHFFFAOYSA-N
- SMILES: S1C=C(B(O)O)C=C1C=O
Computed Properties
- Exact Mass: 156.00500
- Monoisotopic Mass: 156.0052454g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8
Experimental Properties
- Density: 1.41
- Melting Point: 270-272°C
- Boiling Point: 395.1°C at 760 mmHg
- Flash Point: 192.7°C
- Refractive Index: 1.573
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 85.77000
- LogP: -0.75960
2-Formylthiophene-4-boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22-43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
2-Formylthiophene-4-boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Formylthiophene-4-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0152-1 G |
2-formylthiophene-4-boronic acid |
175592-59-3 | 95% | 1g |
¥ 231.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0152-5 G |
2-formylthiophene-4-boronic acid |
175592-59-3 | 95% | 5g |
¥ 706.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0152-10 G |
2-formylthiophene-4-boronic acid |
175592-59-3 | 95% | 10g |
¥ 1,174.00 | 2021-05-07 | |
| Alichem | A169001293-10g |
2-Formylthiophene-4-boronicacid |
175592-59-3 | 97% | 10g |
$170.57 | 2022-04-02 | |
| Alichem | A169001293-25g |
2-Formylthiophene-4-boronicacid |
175592-59-3 | 97% | 25g |
$365.20 | 2022-04-02 | |
| Chemenu | CM135613-5g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 0.95 | 5g |
$110 | 2021-08-05 | |
| Ambeed | A202113-250mg |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 97% | 250mg |
$6.0 | 2025-03-04 | |
| Ambeed | A202113-1g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 97% | 1g |
$12.0 | 2025-03-04 | |
| Ambeed | A202113-5g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 97% | 5g |
$30.0 | 2025-03-04 | |
| Ambeed | A202113-10g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 97% | 10g |
$58.0 | 2025-03-04 |
2-Formylthiophene-4-boronic acid Suppliers
2-Formylthiophene-4-boronic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Formylthiophene-4-boronic acid
Introduction to 2-Formylthiophene-4-boronic acid (CAS No. 175592-59-3)
2-Formylthiophene-4-boronic acid is a highly versatile and significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure, featuring both a formyl group and a boronic acid moiety, makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This compound, identified by its CAS number 175592-59-3, has garnered considerable attention due to its role in cross-coupling reactions, which are pivotal in constructing biaryl frameworks found in many bioactive molecules.
The utility of 2-formylthiophene-4-boronic acid stems from its dual functionality. The formyl group (CHO) allows for condensation reactions with various nucleophiles, while the boronic acid (B(OH)₂) moiety enables Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds efficiently and have been widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. The thiophene ring itself is a heterocyclic aromatic structure that is known for its stability and presence in numerous natural products and pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing more efficient and sustainable synthetic routes for biaryl compounds, which are prevalent in drug candidates. 2-Formylthiophene-4-boronic acid has emerged as a key building block in these endeavors. Its application in transition-metal-catalyzed cross-coupling reactions has been extensively explored, particularly with palladium and copper catalysts. These reactions not only provide a means to construct complex molecular architectures but also offer high selectivity and yield, which are critical factors in pharmaceutical development.
One of the most notable applications of 2-formylthiophene-4-boronic acid is in the synthesis of thiophene-based drugs. Thiophenes are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. By leveraging the reactivity of 2-formylthiophene-4-boronic acid, researchers have been able to develop novel derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated its use in generating thiophene-containing kinase inhibitors, which are crucial in targeted cancer therapies.
The boronic acid functionality of 2-formylthiophene-4-boronic acid also makes it an attractive candidate for applications in materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of self-healing materials and stimuli-responsive polymers. Additionally, the formyl group can participate in condensation reactions to form Schiff bases and other functionalized polymers, further expanding the potential applications of this compound.
Recent advancements in synthetic methodologies have also highlighted the importance of 2-formylthiophene-4-boronic acid in flow chemistry and continuous manufacturing processes. These approaches offer advantages such as improved scalability, reduced waste generation, and enhanced reproducibility compared to traditional batch processing methods. The ability to perform cross-coupling reactions under flow conditions using 2-formylthiophene-4-boronic acid as a precursor has opened new avenues for industrial applications in pharmaceutical production.
The compound's role in drug discovery is further underscored by its incorporation into libraries of diverse molecular structures for high-throughput screening (HTS). By systematically varying the substituents on the thiophene ring and the reactivity patterns of the formyl and boronic acid groups, researchers can generate libraries with tailored properties for biological evaluation. This strategy has led to the identification of several lead compounds with promising therapeutic potential.
In conclusion,2-formylthiophene-4-boronic acid (CAS No. 175592-59-3) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features enable it to participate in a variety of chemical transformations that are essential for building complex molecules. As research continues to evolve, the significance of this compound is likely to grow further, driving innovation in multiple scientific disciplines.
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